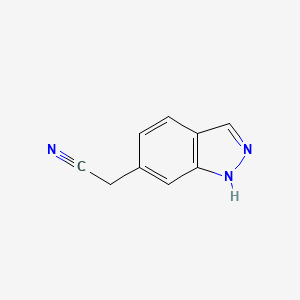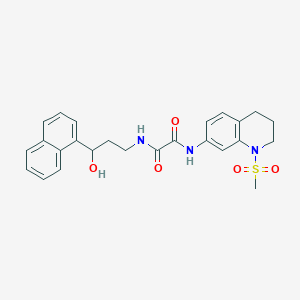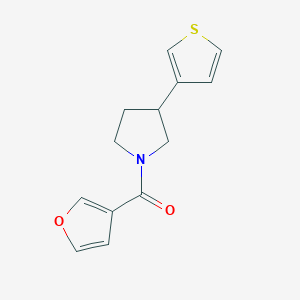
Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone" is a complex molecule that likely contains a furan ring, a thiophene ring, and a pyrrolidine ring, all of which are common heterocyclic structures in organic chemistry. These rings are known for their electronic properties and reactivity due to the presence of heteroatoms (oxygen in furan and sulfur in thiophene) that contribute to the aromaticity and stability of the compounds .
Synthesis Analysis
The synthesis of such a compound would involve multiple steps, starting with the formation of the individual heterocyclic rings followed by their subsequent functionalization and coupling. The papers provided discuss various methods for synthesizing substituted furans, pyrroles, and thiophenes. For instance, a method for synthesizing 3-methylthio-substituted furans involves a domino process that includes the reduction of a double bond followed by the Paal-Knorr furan synthesis . Another approach for the synthesis of multisubstituted furans uses ynolates in a formal [4 + 1] annulation process . These methods could potentially be adapted to synthesize the furan component of the target compound.
Molecular Structure Analysis
The molecular structure of "Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone" would be characterized by the presence of the heterocyclic rings mentioned earlier. The electronic distribution within these rings can be influenced by the substituents attached to them, which can affect the overall reactivity and properties of the molecule. The papers do not directly address the molecular structure of this specific compound, but they do provide insights into the reactivity of similar heterocyclic systems .
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present and the nature of the heterocyclic rings. For example, the electrophilic substitution reactions of furan and thiophene derivatives have been studied, providing information on the relative reactivities of different positions on the rings . These studies can help predict how the compound might react under various conditions, such as in the presence of electrophiles or during coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of heteroatoms and the aromatic nature of the rings would contribute to properties such as boiling point, solubility, and stability. The papers provided do not directly discuss the physical properties of the specific compound , but they do offer data on related heterocyclic systems that could be used to infer some of its characteristics .
Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Biological Evaluation
Research by Ravula et al. (2016) explored the synthesis of novel pyrazoline derivatives, including compounds related to the structure of interest, through microwave-assisted synthesis. This method proved efficient, environmentally friendly, and yielded compounds with significant anti-inflammatory and antibacterial activities. The study highlights the potential of such compounds in developing new therapeutic agents (Ravula et al., 2016).
Oxidative Pd-catalysed Coupling for Alkylated Heterocycles
Wippich et al. (2015) demonstrated the regioselective oxidative Pd-catalysed coupling of alkylboronic acids with pyridin-2-yl-substituted heterocycles, including furans and thiophenes. This study suggests a novel method for the synthesis of alkylated heterocycles, enhancing the toolbox for chemical synthesis and potentially impacting material science and pharmaceutical chemistry (Wippich et al., 2015).
Aza-Piancatelli Rearrangement for Synthesis of Benzothiazine and Oxazine Derivatives
Reddy et al. (2012) explored the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction using furan-2-yl(phenyl)methanol derivatives. This method efficiently synthesized 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, emphasizing the utility of furan derivatives in synthesizing complex heterocyclic structures with potential applications in medicinal chemistry and drug development (Reddy et al., 2012).
Novel and Efficient Synthesis of Polysubstituted Furans
Damavandi et al. (2012) reported a catalyst-free, one-pot synthesis method for polysubstituted furans, highlighting the versatility and efficiency of furan derivatives in synthesizing complex organic compounds. This approach may have implications for the development of new materials and bioactive molecules (Damavandi et al., 2012).
Orientations Futures
The future directions for “Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone” could involve further exploration of its therapeutic potential. Indole derivatives, which share some structural similarities with the compound , have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities .
Mécanisme D'action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone may also interact with various biological targets.
Mode of Action
For instance, indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities , suggesting that Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone may have similar effects.
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological activities, suggesting that this compound may also affect multiple pathways .
Pharmacokinetics
Similar compounds have been shown to follow lipinski’s rule in molecular prediction studies , which suggests that Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone may have favorable pharmacokinetic properties.
Result of Action
Similar compounds have been shown to exhibit significant biological activities , suggesting that Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone may also have significant molecular and cellular effects.
Propriétés
IUPAC Name |
furan-3-yl-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c15-13(11-2-5-16-8-11)14-4-1-10(7-14)12-3-6-17-9-12/h2-3,5-6,8-10H,1,4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEACWQDLLOCAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B2550067.png)


![2-(3-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2550072.png)
![2-Chloro-1-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)propan-1-one](/img/structure/B2550073.png)
![2-[(Morpholine-4-sulfonyl)methyl]benzonitrile](/img/structure/B2550074.png)
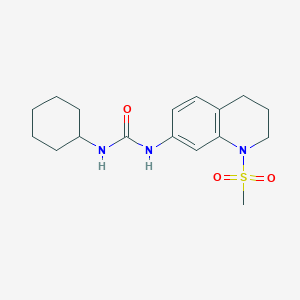
![1-(5-chloro-2-methylphenyl)-N-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2550081.png)
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2550082.png)
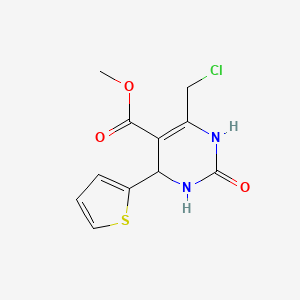

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenylpropanamide](/img/structure/B2550085.png)
